molecular formula C17H16N4O2S B2691801 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide CAS No. 1324507-29-0

3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide

Cat. No. B2691801
CAS RN: 1324507-29-0
M. Wt: 340.4
InChI Key: AOQWMVUJIHCUHF-UHFFFAOYSA-N
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Description

3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Photoinduced Molecular Rearrangements

The study of photoinduced molecular rearrangements in 1,2,4-oxadiazoles, including compounds structurally related to 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide, has revealed the potential for synthesizing 1,2,4-thiadiazoles through photochemical reactions. This process, involving the photochemical transformation of oxadiazoles in the presence of sulfur nucleophiles, underscores the significance of these compounds in synthetic organic chemistry, particularly in the synthesis of thiadiazoles via a photo-induced redox reaction (Vivona, Buscemi, Asta, & Caronna, 1997).

Microwave-Assisted Synthesis and Biological Activities

Another application involves the microwave-assisted synthesis of hybrid molecules containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nuclei starting from ethyl piperazine-1-carboxylate. This methodology highlights the versatility of related structures in generating compounds with potential antimicrobial, antilipase, and antiurease activities, demonstrating the relevance of these chemical frameworks in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Novel Tandem Transformations

Research into novel transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis reveals intricate chemical processes involving these compounds. These studies provide insight into the chemical behavior of thiophene derivatives under various conditions, contributing to the development of new synthetic routes in heterocyclic chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Synthesis of Oxadiazolidin-Thiophenes and Thienopyrimidine Derivatives

The aza-Wittig reaction has been employed to synthesize new 1,2,4-oxadiazolidin-5-ylthiophenes and thienopyrimidine derivatives, demonstrating the utility of such reactions in creating structurally complex and potentially biologically active heterocycles. This underscores the importance of innovative synthetic strategies in accessing diverse heterocyclic compounds with potential applications in drug discovery (Hameed, 2012).

properties

IUPAC Name

N-(2-methylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-5-2-3-6-13(11)18-17(22)21-9-12(10-21)16-19-15(20-23-16)14-7-4-8-24-14/h2-8,12H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQWMVUJIHCUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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